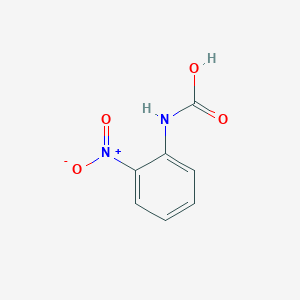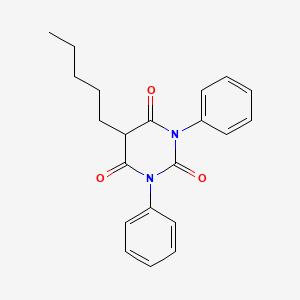
Barbituric acid, 1,3-diphenyl-5-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 1,3-diphenyl-5-pentyl-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound
Vorbereitungsmethoden
The synthesis of barbituric acid, 1,3-diphenyl-5-pentyl-, can be achieved through multicomponent reactions. One common method involves the reaction of arylglyoxal, barbituric acid, and aryl thioamides in the presence of a few drops of water and liquid-assisted grinding. This reaction provides the corresponding trisubstituted thiazoles tethered with a barbituric acid moiety within 30 minutes . Another method involves a sequential two-step one-pot process using aryl nitriles, ammonium sulphide, arylglyoxal, and barbituric acid in an aqueous medium .
Analyse Chemischer Reaktionen
Barbituric acid, 1,3-diphenyl-5-pentyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form coordination complexes with metal ions, such as silver (Ag) ions, under specific conditions .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is used in the synthesis of complex organic molecules and as a building block in pharmaceutical chemistry. Barbituric acid derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties . Additionally, these compounds are used in material sciences for the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of barbituric acid, 1,3-diphenyl-5-pentyl-, involves its interaction with specific molecular targets and pathways. For instance, barbituric acid derivatives can act as inhibitors of enzymes, such as urease, by binding to the active site and inhibiting its activity . The enol form of barbituric acid derivatives is more stable and interacts more effectively with the enzyme’s active site compared to the keto form .
Vergleich Mit ähnlichen Verbindungen
Barbituric acid, 1,3-diphenyl-5-pentyl-, can be compared with other similar compounds, such as 1,3-diethyl-2-thiobarbituric acid and 1,3-dibutyl-2-thiobarbituric acid. These compounds share similar structural features but differ in their substituents and specific properties . For example, 1,3-diethyl-2-thiobarbituric acid behaves as an S-donor ligand under acidic conditions, while 1,3-dibutyl-2-thiobarbituric acid has unique coordination properties with metal ions .
Eigenschaften
CAS-Nummer |
5148-23-2 |
|---|---|
Molekularformel |
C21H22N2O3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
5-pentyl-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H22N2O3/c1-2-3-6-15-18-19(24)22(16-11-7-4-8-12-16)21(26)23(20(18)25)17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3 |
InChI-Schlüssel |
JWQYKFIJMDTUFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
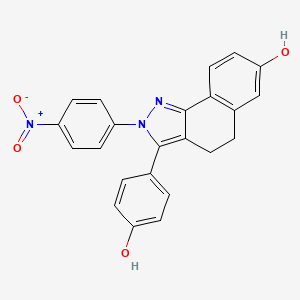
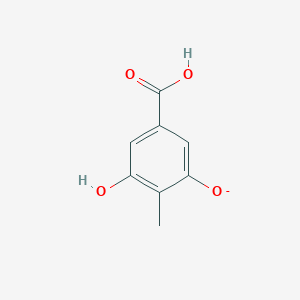
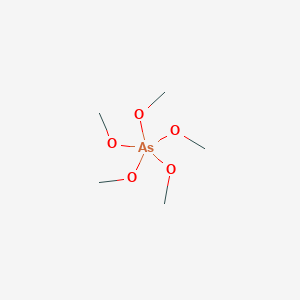
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
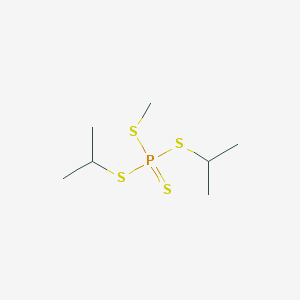
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
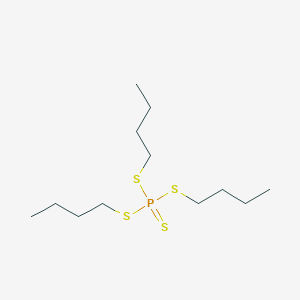

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

